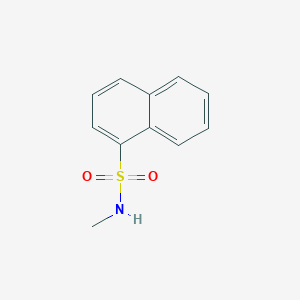![molecular formula C18H11NO4 B491543 6,11-Dioxonaphtho[2,3-b]indolizine-12-carboxylate de méthyle CAS No. 98596-13-5](/img/structure/B491543.png)
6,11-Dioxonaphtho[2,3-b]indolizine-12-carboxylate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate is a synthetic compound known for its complex structure and diverse applications in scientific research. This compound has garnered attention due to its potential therapeutic and environmental applications.
Applications De Recherche Scientifique
methyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used to study various chemical reactions and mechanisms.
Biology: The compound is explored for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential therapeutic effects.
Industry: It may have applications in the development of new materials or chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate typically involves a multi-step process. One common method includes the annulation reaction of indoles with 2-vinylanilines in the presence of iodine, which facilitates a cascade intermolecular nucleophilic substitution and intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
methyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include iodine for annulation reactions, and various oxidizing or reducing agents depending on the desired transformation. Reaction conditions often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Mécanisme D'action
The mechanism by which methyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate exerts its effects is complex and involves multiple molecular targets and pathways. The compound’s structure allows it to interact with various biomolecules, potentially affecting biological processes at the molecular level.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate: This compound is similar in structure but has an ethyl group instead of a methyl group.
Naphtho[2,3-b]indolizine-6,11-dione derivatives: These compounds share a similar core structure and are studied for their photophysical properties.
Uniqueness
methyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
methyl 6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO4/c1-23-18(22)13-12-8-4-5-9-19(12)15-14(13)16(20)10-6-2-3-7-11(10)17(15)21/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDHYWBGLVTHKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC=CN2C3=C1C(=O)C4=CC=CC=C4C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 2-[(2,4-dimethylphenyl)sulfonylamino]benzoate](/img/structure/B491460.png)
![3-{[(4-Chloro-3-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B491469.png)

![[4-(4-Hydroxy-phenylsulfamoyl)-phenyl]-carbamic acid methyl ester](/img/structure/B491473.png)

![Methyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491486.png)
![N-[(4-fluorophenyl)sulfonyl]phenylalanine](/img/structure/B491487.png)
![4-fluoro-N-(8-(tert-pentyl)-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide](/img/structure/B491488.png)
![Isopropyl 5-(2,4-dimethylphenylsulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B491493.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxy-1-naphthyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B491505.png)
![2-Methoxyethyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B491508.png)
![2-Methoxyethyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B491511.png)
![2-Methoxyethyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B491513.png)
![2-Methoxyethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B491517.png)
